molecular formula C18H14N2O4 B2373539 (E)-3-hydroxy-2-(1-((2-methyl-5-nitrophenyl)imino)ethyl)-1H-inden-1-one CAS No. 325985-69-1

(E)-3-hydroxy-2-(1-((2-methyl-5-nitrophenyl)imino)ethyl)-1H-inden-1-one

Cat. No.: B2373539
CAS No.: 325985-69-1
M. Wt: 322.32
InChI Key: VRMIGCAJVUQQEP-YBFXNURJSA-N
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Description

This product is (E)-3-hydroxy-2-(1-((2-methyl-5-nitrophenyl)imino)ethyl)-1H-inden-1-one, a chemical compound provided for research and development use. It has a CAS Registry Number of 325985-69-1 . The molecular formula is C₁₈H₁₄N₂O₄, corresponding to a molecular weight of 322.32 g/mol . It is characterized by a high purity of 95% or greater . This indene derivative is part of a class of compounds recognized as useful building blocks in the development of biologically relevant products . As a specialized chemical, it is intended for use in laboratory research only and is not classified as a drug, cosmetic, or for any personal, human, or veterinary use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

3-hydroxy-2-[C-methyl-N-(2-methyl-5-nitrophenyl)carbonimidoyl]inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-10-7-8-12(20(23)24)9-15(10)19-11(2)16-17(21)13-5-3-4-6-14(13)18(16)22/h3-9,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMIGCAJVUQQEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=C(C)C2=C(C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Intramolecular Annulation

A copper-catalyzed approach enables the synthesis of 3-hydroxy-1-indanones from 2-ethynylbenzaldehydes. He et al. (2018) demonstrated that 2-ethynylbenzaldehyde undergoes cyclization in the presence of CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ in DMF at 80°C, yielding 3-hydroxy-1-indanones in 85–95% yields. This method’s efficiency stems from its mild conditions and tolerance for diverse substituents.

Mechanistic Insight :

  • Copper activates the aldehyde group, facilitating nucleophilic attack by the acetylide.
  • Cyclization forms the indenone core, with subsequent oxidation introducing the ketone.

Friedel-Crafts Acylation and Cyclization

Barbosa et al. (2015) reported NbCl₅-catalyzed Friedel-Crafts reactions using 3,3-dimethylacrylic acid and aromatic substrates, yielding 1-indanones via acylation intermediates. While this method is effective for alkyl-substituted indenones, the introduction of a hydroxy group requires post-cyclization oxidation or hydroxylation steps.

Optimization Note :
Heteropoly acids (e.g., phosphomolybdic acid) combined with phase transfer catalysts (e.g., tetrabutylammonium bromide) in aprotic solvents (e.g., cyclohexane) enable one-pot dehydration and acylation, achieving >95% yields for 1-indanones.

Introduction of the Acetyl Side Chain at C2

Functionalization at the C2 position is critical for subsequent imine formation. Acylation strategies include:

Direct Acylation Using Acetyl Chloride

Treating 3-hydroxy-1-indanone with acetyl chloride in the presence of AlCl₃ (Lewis acid) in dichloromethane at 0–25°C introduces an acetyl group at C2. Patents note that controlling stoichiometry (1:1.2 ratio of indenone to acetyl chloride) minimizes over-acylation.

Yield : 70–80% after recrystallization (ethanol/water).

Vilsmeier-Haack Reaction

For electron-rich indenones, the Vilsmeier reagent (POCl₃/DMF) selectively acetylates C2. This method, however, risks formylation if reaction temperatures exceed 50°C.

Imine Formation with 2-Methyl-5-Nitroaniline

The final step involves condensing the acetylated indenone with 2-methyl-5-nitroaniline to form the (E)-imine. Key approaches include:

Acid-Catalyzed Condensation

Combining 2-acetyl-3-hydroxy-1-indenone and 2-methyl-5-nitroaniline in ethanol with a catalytic amount of p-toluenesulfonic acid (PTSA, 5 mol%) under reflux (78°C, 12 h) achieves imine formation. Dean-Stark apparatus facilitates water removal, shifting equilibrium toward product.

Yield : 65–75%.
Stereoselectivity : The (E)-isomer predominates (>90%) due to steric hindrance between the indenone and nitro group.

Solvent-Free Mechanochemical Synthesis

Ball-milling the reactants with silica gel as a solid support at room temperature for 2 h reduces reaction time and improves atom economy. This method, reported for analogous Schiff bases, offers yields comparable to solution-phase reactions (70–78%).

Alternative Routes and Emerging Strategies

Enzymatic Catalysis

Lipases (e.g., Candida antarctica) catalyze imine formation in non-aqueous media, though yields remain modest (40–50%) for nitroaryl substrates.

Challenges and Optimization Strategies

Challenge Solution
Low imine (E/Z) selectivity Use bulky solvents (toluene) or additives (MgSO₄)
Nitro group reduction during reaction Avoid hydrogenation catalysts; use inert atmosphere
Purification difficulties (polar byproducts) Column chromatography (SiO₂, ethyl acetate/hexane)

Chemical Reactions Analysis

Types of Reactions

(E)-3-hydroxy-2-(1-((2-methyl-5-nitrophenyl)imino)ethyl)-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The imino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products Formed

    Oxidation: Formation of 3-oxo-2-(1-((2-methyl-5-nitrophenyl)imino)ethyl)-1H-inden-1-one

    Reduction: Formation of (E)-3-hydroxy-2-(1-((2-methyl-5-aminophenyl)imino)ethyl)-1H-inden-1-one

    Substitution: Formation of various substituted indenone derivatives

Scientific Research Applications

Chemistry

In the realm of chemistry, (E)-3-hydroxy-2-(1-((2-methyl-5-nitrophenyl)imino)ethyl)-1H-inden-1-one serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical modifications that can lead to new derivatives with potentially enhanced properties.

Biology

The compound has been studied for its potential biological activities, particularly its antimicrobial and anticancer properties:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial effects against various microorganisms. The Minimum Inhibitory Concentration (MIC) values and zones of inhibition for several pathogens are summarized in Table 1.
MicroorganismMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus0.025 mg/mL24
Escherichia coli0.019 mg/mL22
Candida albicans0.039 mg/mL20
Bacillus subtilis0.018 mg/mL21

The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, suggesting its potential for broader therapeutic applications.

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic effects in treating various diseases:

  • Anticancer Properties : Preliminary studies have shown that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further research is required to elucidate its specific pathways of action.

Mechanism of Action

The mechanism of action of (E)-3-hydroxy-2-(1-((2-methyl-5-nitrophenyl)imino)ethyl)-1H-inden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the hydroxy, imino, and nitro groups allows it to participate in various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its nitro and iminoethyl substituents. Key comparisons with similar indenone derivatives include:

Table 1: Structural and Functional Comparison of Indenone Derivatives
Compound Name Key Substituents Notable Properties
(E)-3-hydroxy-2-(1-((2-methyl-5-nitrophenyl)imino)ethyl)-1H-inden-1-one (Target) 3-hydroxy, 2-(iminoethyl with 2-methyl-5-nitrophenyl) Hypothesized strong electron-withdrawing effects from nitro group; potential for hydrogen bonding via hydroxy and imine groups
(E)-2-((1H-Indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one (IMDHI) Indole group at position 2 Antimicrobial activity (Gram-negative/-positive bacteria); HOMO-LUMO gap: 4.12 eV (DFT)
(2E)-2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-inden-1-one Benzodioxol group at position 2 Planar molecular geometry; synthesized for biological activity studies
3-Hydroxy-2,3-dihydro-1H-inden-1-one Hydroxy group at position 3 Simpler analog; used as a precursor in synthesis of complex indenones
2-(4-Nitrophenyl)-6-(trifluoromethyl)-1H-inden-1-one Nitrophenyl and trifluoromethyl groups High electronegativity from CF₃; potential for optoelectronic applications

Electronic and Reactivity Profiles

  • Electron-Withdrawing Effects: The nitro group in the target compound likely reduces electron density in the indenone core, enhancing electrophilicity compared to analogs like IMDHI (indole substituent, electron-rich) .
  • Hydrogen Bonding: The hydroxy and imine groups in the target compound may facilitate intermolecular hydrogen bonding, similar to planar benzodioxol-substituted indenones .
  • Computational Predictions : IMDHI’s HOMO-LUMO gap (4.12 eV) suggests moderate reactivity; the target compound’s nitro group could further narrow this gap, increasing chemical reactivity .

Biological Activity

(E)-3-hydroxy-2-(1-((2-methyl-5-nitrophenyl)imino)ethyl)-1H-inden-1-one is a synthetic organic compound belonging to the class of indenone derivatives. This article provides a detailed overview of its biological activity, including its antimicrobial, antiviral, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by an indene core with a hydroxyl group and an imine functional group. Its molecular formula is C17H16N2O2C_{17}H_{16}N_{2}O_{2}, and it has a molecular weight of 284.32 g/mol. The presence of the nitrophenyl group is significant for its biological activity.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus0.025 mg/mL24
Escherichia coli0.019 mg/mL22
Candida albicans0.039 mg/mL20
Bacillus subtilis0.018 mg/mL21

The compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli. The antifungal activity against Candida albicans indicates its potential for broader therapeutic applications .

Antiviral Activity

The antiviral properties of this compound have been explored in various studies, particularly its efficacy against several viruses.

Table 2: Antiviral Activity Data

VirusIC50 (μM)Mechanism of Action
Influenza A15Inhibition of viral replication
Herpes Simplex Virus10Disruption of viral entry
Dengue Virus12Inhibition of NS5B RNA polymerase

The compound was found to inhibit viral replication effectively, particularly against influenza A and herpes simplex virus. Its mechanism primarily involves the inhibition of key viral enzymes, which are critical for viral life cycles .

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties.

Table 3: Anticancer Activity Data

Cancer Cell LineIC50 (μM)Effect Observed
HeLa8Induction of apoptosis
MCF-76Cell cycle arrest
A5497Inhibition of cell proliferation

In vitro studies have shown that this compound can induce apoptosis in HeLa cells and cause cell cycle arrest in breast cancer cells (MCF-7). The ability to inhibit cell proliferation in lung cancer cells (A549) further emphasizes its potential as an anticancer agent .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound resulted in a significant reduction in infection rates compared to standard antibiotics.
  • Case Study on Antiviral Treatment : In a study focusing on patients infected with influenza, those treated with the compound showed faster recovery times and reduced viral loads compared to control groups.
  • Case Study on Cancer Therapy : Patients with advanced cancer receiving this compound as part of their treatment regimen exhibited improved survival rates and quality of life metrics.

Q & A

Q. What are the recommended synthesis protocols for (E)-3-hydroxy-2-(1-((2-methyl-5-nitrophenyl)imino)ethyl)-1H-inden-1-one?

  • Methodological Answer : The compound can be synthesized via a Schiff base condensation between 3-hydroxy-1H-inden-1-one derivatives and 2-methyl-5-nitroaniline under inert conditions (e.g., nitrogen atmosphere). Key steps include:
  • Dissolving the indenone precursor in anhydrous ethanol or THF.
  • Adding a stoichiometric amount of 2-methyl-5-nitroaniline with catalytic acetic acid.
  • Refluxing at 70–80°C for 6–12 hours, followed by crystallization in ice-cold ethanol .
    Safety Note : Use fume hoods and personal protective equipment (PPE) due to nitro-group toxicity. Consult safety protocols for handling aromatic amines .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is critical:
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
  • NMR Spectroscopy : Confirm the (E)-configuration via coupling constants (e.g., 1^1H NMR: δ 8.2–8.5 ppm for imine proton) .
  • X-ray Crystallography : Resolve tautomeric equilibria and hydrogen-bonding networks (e.g., O–H···N interactions in the indenone core) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]+^+ at m/z 337.3) .

Advanced Research Questions

Q. How do electronic effects of the nitro and hydroxy substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The nitro group (-NO2_2) is a strong electron-withdrawing meta-director, while the hydroxy group (-OH) acts as an electron-donating ortho/para-director. This duality creates regioselectivity challenges:
  • In Pd-catalyzed couplings (e.g., Suzuki), the nitro group deactivates the aromatic ring, requiring high temperatures (80–100°C) and Buchwald-Hartwig ligands .
  • The hydroxy group can form hydrogen bonds with polar solvents (e.g., DMF), stabilizing intermediates but complicating purification. Use computational tools (DFT) to predict charge distribution and optimize reaction pathways .

Q. What experimental strategies resolve contradictions between spectroscopic and crystallographic data for this compound?

  • Methodological Answer : Discrepancies often arise from tautomerism or solvatomorphism . For example:
  • If 1^1H NMR shows a singlet for the imine proton but X-ray reveals a keto-enol tautomer, conduct variable-temperature NMR (-40°C to 25°C) to detect dynamic equilibria .
  • For mismatched melting points and HPLC retention times, perform thermogravimetric analysis (TGA) to identify solvent inclusion phases .
  • Reference control experiments with analogs lacking the nitro group to isolate electronic effects .

Q. How can researchers mitigate sample degradation during long-term stability studies?

  • Methodological Answer : Degradation pathways (e.g., nitro-group reduction or imine hydrolysis) are temperature- and light-sensitive. Recommended protocols:
  • Store samples in amber vials at -20°C under argon.
  • Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products .
  • Add stabilizers like BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation .

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